N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a morpholino group at the 4-position. The core is linked via a phenyl-ureido moiety to an acetamide group, creating a structurally complex molecule. The morpholino group enhances solubility, while the pyrido-pyrimidine scaffold is often associated with kinase inhibition or nucleotide-binding targets.
Properties
Molecular Formula |
C26H25N7O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)phenyl]carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C26H25N7O3/c1-17(34)28-19-8-10-21(11-9-19)30-26(35)29-20-6-4-18(5-7-20)24-31-22-3-2-12-27-23(22)25(32-24)33-13-15-36-16-14-33/h2-12H,13-16H2,1H3,(H,28,34)(H2,29,30,35) |
InChI Key |
KKPAKKOQIQMQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CCOCC5)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Phosphoinositide 3-kinase inhibitors are synthesized through various methods. One approach involves the use of allosteric and orthosteric inhibitor combinations. Another method takes advantage of allosteric rescue mutations to guide drug discovery . Industrial production methods often involve the synthesis of specific inhibitors targeting the catalytic subunit of phosphoinositide 3-kinase, such as the p110α subunit encoded by the PIK3CA gene .
Chemical Reactions Analysis
Phosphoinositide 3-kinase undergoes several types of chemical reactions, including phosphorylation. The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate into phosphatidylinositol (3,4,5)-trisphosphate in vivo. In vitro, it can also convert phosphatidylinositol into phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate into phosphatidylinositol (3,4)-bisphosphate . Common reagents used in these reactions include adenosine triphosphate and various lipid substrates. The major products formed from these reactions are phosphorylated lipids that act as second messengers in cellular signaling pathways .
Scientific Research Applications
Phosphoinositide 3-kinase plays a crucial role in various scientific research applications, particularly in cancer research. The phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway is one of the most important intracellular pathways regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of this pathway has shown effectiveness in treating several types of cancer, including breast cancer, colorectal cancer, and hematologic malignancies . Phosphoinositide 3-kinase inhibitors are also being explored for their potential in managing aging-related diseases and neurodegenerative conditions .
Mechanism of Action
Phosphoinositide 3-kinase exerts its effects by phosphorylating the 3’ position hydroxyl group of the inositol ring in membrane phospholipids. This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the AKT/mammalian target of rapamycin pathway . The enzyme is activated by G protein-coupled receptors and tyrosine kinase receptors, leading to the recruitment of phosphoinositide 3-kinase to the plasma membrane where it interacts with its lipid substrates . The molecular targets of phosphoinositide 3-kinase include various proteins involved in cell growth, survival, and metabolism .
Comparison with Similar Compounds
Core Structure Variations
The pyrido[3,2-d]pyrimidine core distinguishes this compound from analogs with triazine or pyrimidine scaffolds:
- Triazine-based analogs (e.g., Compounds F, G, H in ): These feature a 1,3,5-triazine core linked to trifluoromethoxy isoquinolinyl (Compound F) or benzyloxy piperidinyl (Compound H) groups. Triazines are associated with sodium channel inhibition in pain models .
- Pyrimidine-based analogs (e.g., Compound 15a in ): A pyrimidin-2-ylamino group is linked to a pyridin-3-yl substituent. Such structures are explored for antimyeloproliferative activity, suggesting divergent pharmacological targets compared to the pyrido-pyrimidine core .
Key Insight : The pyrido-pyrimidine core in the target compound may favor kinase interactions, while triazine derivatives () are linked to ion channel modulation.
Substituent Effects
- Morpholino group: Present in the target compound and Compound 30 (), this group improves solubility and is common in kinase inhibitors. In contrast, Compounds F (trifluoromethoxy) and G (chloro-fluorophenoxy) in feature lipophilic substituents, likely enhancing blood-brain barrier penetration for central pain targets .
- Sulfonamide vs. Ureido linkages: highlights N-phenylacetamide sulphonamides (e.g., Compound 35) with analgesic activity.
Pharmacological Activity
- Sodium channel inhibition: Compounds F–H () reduce spontaneous firing in C-fiber nociceptors, showing efficacy in inflammatory pain models .
- Analgesic activity : Compound 35 () exhibits activity comparable to paracetamol, likely through distinct mechanisms (e.g., cyclooxygenase inhibition) .
- Kinase modulation : The pyrido-pyrimidine core in the target compound is structurally analogous to kinase inhibitors (e.g., imatinib hybrids in ), though direct evidence is lacking in the provided data .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
